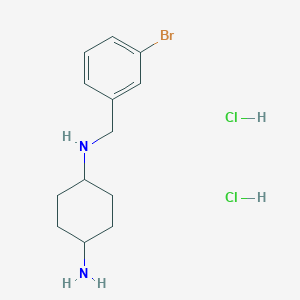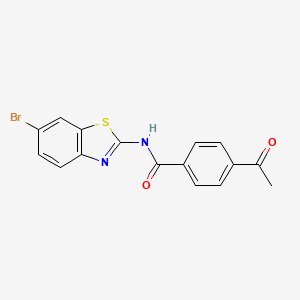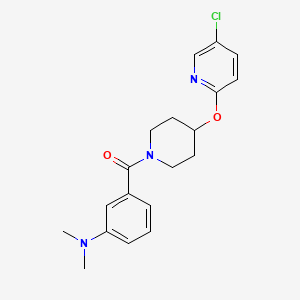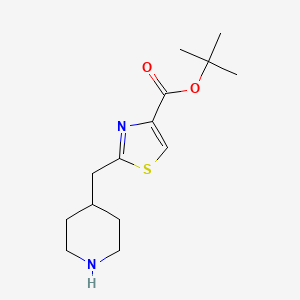
(1R*,4R*)-N1-(3-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R*,4R*)-N1-(3-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride, also known as BBD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BBD is a chiral compound that belongs to the family of cyclohexane-1,4-diamine derivatives. It has been synthesized using various methods, and its potential as a therapeutic agent has been explored in several scientific studies.
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated various synthesis methods and chemical properties of compounds related to (1R*,4R*)-N1-(3-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride. Kaya et al. (2014) explored the brominations of mono addition products of 1,4-cyclohexadiene, providing insights into the synthesis of cyclohexane derivatives, including those with bromine (Kaya, Menzek, & Şahin, 2014). Additionally, Hanessian et al. (2008) discussed the self-assembly of noncyclic bis-D- and L-tripeptides, highlighting the role of trans (1R,2R)-diaminocyclohexane in the formation of higher-order tubular constructs (Hanessian, Vinci, Fettis, Maris, & P. T. P. Viet, 2008).
Catalysis and Polymerization
In the context of polymerization, Ibrahim et al. (2004) investigated the use of various tetradentate nitrogen ligands, including derivatives of 1,2-ethylene diamine, in iron-mediated atom transfer radical polymerization of methyl methacrylate, indicating potential applications in polymer synthesis (Ibrahim, Yliheikkilä, Abu-Surrah, Löfgren, Lappalainen, Leskelä, Repo, & Seppälä, 2004).
Optical and Luminescent Properties
The study of optical and luminescent properties of similar compounds has been noted. Cheng et al. (2013) described the synthesis of chiral mononuclear and one-dimensional cadmium(II) complexes using derivatives of (1R,2R)-N1,N2-bis(pyridinylmethyl)cyclohexane-1,2-diamine, revealing their potential as optical materials due to their luminescent properties (Cheng, Cao, Zhang, X.-Y. Zhang, Gou, & Fang, 2013).
Medicinal Chemistry and Drug Design
In the field of medicinal chemistry, there is significant interest in cyclohexane derivatives for drug design. For instance, the work of Storr et al. (2009) on glycosylated tetrahydrosalens, including derivatives of N,N'-bis(2-hydroxybenzyl)-(-)-1,2-cyclohexane-(1R,2R)-diamine, highlights their potential application in Alzheimer's therapy (Storr, Scott, Bowen, Green, Thompson, Schugar, & Orvig, 2009).
properties
IUPAC Name |
4-N-[(3-bromophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2.2ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;;/h1-3,8,12-13,16H,4-7,9,15H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHFBWBYAZRQLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC(=CC=C2)Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-N1-(3-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2380338.png)
![1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2380340.png)

![1-Methyl-3-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]pyrazin-2-one](/img/structure/B2380346.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/no-structure.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2380351.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2380352.png)


![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2380357.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2380358.png)

